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Introduction
The 6-kDa Early Secreted Antigenic Target (ESAT-6) of Mycobacterium tuberculosis (Mtb) is a

highly immunogenic protein and a critical virulence factor. It is a potent target for the host's T-

cell mediated immune response, making its T-cell epitopes a major focus for the development

of novel diagnostics, subunit vaccines, and immunotherapeutic strategies against tuberculosis

(TB). This technical guide provides a comprehensive overview of the immunodominant T-cell

epitopes of the ESAT-6 antigen, detailing their characteristics, the experimental protocols used

for their identification, and the underlying immunological pathways.

Core Concepts: T-cell Epitope Recognition
T-cell recognition of antigens like ESAT-6 is a cornerstone of the adaptive immune response

against Mtb. This process involves the presentation of short peptide fragments (epitopes) by

antigen-presenting cells (APCs) to T-cells via Major Histocompatibility Complex (MHC)

molecules, known as Human Leukocyte Antigens (HLA) in humans.
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Caption: Antigen presentation pathway for ESAT-6 epitopes.

Immunodominant ESAT-6 Epitopes
Numerous studies have mapped the T-cell epitopes of ESAT-6 using overlapping synthetic

peptides. Research consistently highlights the immunodominance of the N-terminal and C-

terminal regions of the protein. The recognition of these epitopes is promiscuous, meaning they

can be presented by multiple, frequently expressed HLA class II molecules, making them

attractive targets for broadly effective vaccines and diagnostics.[1][2]

Data Presentation: Key Immunodominant Epitopes
The following tables summarize quantitative data on well-characterized immunodominant CD4+

T-cell epitopes from the ESAT-6 protein. The responses are typically measured by the number

of Interferon-gamma (IFN-γ) secreting cells.

Table 1: Immunodominant N-Terminal Epitopes of ESAT-6
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Peptide Sequence
(Amino Acid
Position)

Known HLA
Restriction

T-Cell Response
(Example Data)

Reference

MTEQQWNFAGIEAA

A (1-15)

H-2b,d (in mice),

Promiscuous in

humans

High IFN-γ release in

ELISpot assays
[3]

TEQQWNFAGIEAAA

S (2-16)
HLA-DR, HLA-DQ

T-cell line proliferation

and IFN-γ secretion
[1]

EQQWNFAGIEAAA

(3-15)
-

Recognized by

monoclonal antibody

HYB76-8

[3]

MTEQQWNFAGIEAA

ASAIQG (1-20)

Promiscuous (HLA-

DR, DQ)

Highly immunogenic;

stimulates strong IFN-

γ production in TB

patients.[4][5]

[6][7]

Table 2: Immunodominant Internal and C-Terminal Epitopes of ESAT-6

Peptide Sequence
(Amino Acid
Position)

Known HLA
Restriction

T-Cell Response
(Example Data)

Reference

QGNVTSIHSLLDEGK

(31-45)

HLA-DRB10401,

DRB10402

Induces IFN-γ

production in HLA-

transgenic mice.[8]

[8]

AMASTEGNVTGMFA

(82-95)

HLA-A*0201 (for

AMASTEGNV)

CD8+ T-cell

recognition
[9]

QKWDATATELNNAL

Q (55-69)
HLA-DR, HLA-DQ

Recognized by T-cell

lines from TB patients.

[1]

[1]

ATATELNNALQNLAR

TISEA (61-80)
HLA-DR, HLA-DQ

Recognized by T-cell

lines from TB patients.

[1]

[1]
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Experimental Protocols
The identification and characterization of T-cell epitopes rely on sensitive immunological

assays. Below are detailed methodologies for the key experiments cited.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-

secreting cells at the single-cell level.[10][11]

Principle: Peripheral Blood Mononuclear Cells (PBMCs) are cultured on a surface coated with a

capture antibody specific for IFN-γ. When T-cells are stimulated with ESAT-6 peptides, they

secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the cell. The

captured cytokine is then detected using a second, biotinylated antibody and a streptavidin-

enzyme conjugate, resulting in a visible spot for each cytokine-secreting cell.
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Caption: Experimental workflow for IFN-γ ELISpot assay.
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Detailed Methodology:

Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute,

then wash 5 times with sterile PBS. Coat the wells with an anti-human IFN-γ capture

antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

Blocking: Aspirate the coating antibody and block the membrane with sterile blocking buffer

(e.g., PBS with 1% BSA) for 2 hours at room temperature.

Cell Plating: Wash the plate 5 times with sterile PBS. Isolate PBMCs from fresh blood using

density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in complete RPMI

medium and add 250,000 cells to each well.[12]

Antigen Stimulation: Add individual or pooled ESAT-6 peptides to the wells at a final

concentration of 5-10 µg/mL. Include a negative control (medium only) and a positive control

(e.g., Phytohaemagglutinin, PHA).

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection:

Discard cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room

temperature.[13]

Wash the plate and add a streptavidin-alkaline phosphatase (AP) or streptavidin-

horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.

Wash thoroughly and add a substrate solution (e.g., BCIP/NBT for AP).

Analysis: Stop the colorimetric reaction by washing with distilled water once spots have

developed. Allow the plate to dry completely. Count the spots using an automated ELISpot

reader. Results are expressed as Spot Forming Cells (SFC) per million PBMCs.

Intracellular Cytokine Staining (ICS) and Flow Cytometry
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ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells

(e.g., CD4+ or CD8+ T-cells) and the quantification of the response.[14][15]

Principle: Cells are stimulated with ESAT-6 peptides in the presence of a protein transport

inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell. The cells are

then stained with fluorescently-labeled antibodies against cell surface markers (like CD4), fixed,

permeabilized, and finally stained with fluorescently-labeled antibodies against intracellular

cytokines (like IFN-γ). The cells are then analyzed by flow cytometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1809478/
https://pubmed.ncbi.nlm.nih.gov/16178867/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Stimulate PBMCs with
ESAT-6 Peptides (e.g., 6h)

Add Protein Transport Inhibitor
(e.g., Brefeldin A for last 4-5h)

Wash Cells

Stain Surface Markers
(e.g., anti-CD3, anti-CD4)

Fix and Permeabilize Cells

Stain Intracellular Cytokines
(e.g., anti-IFN-γ, anti-TNF-α)

Wash Cells

Acquire on Flow Cytometer

Analyze Data
(Gate on CD4+ cells, measure IFN-γ+)

End

Click to download full resolution via product page

Caption: Workflow for intracellular cytokine staining (ICS).
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Detailed Methodology:

Cell Stimulation: Stimulate 1-2 million PBMCs in a tube with ESAT-6 peptides (5-10 µg/mL)

and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for a total of 6 hours at 37°C.

[14]

Protein Transport Inhibition: For the final 4-5 hours of incubation, add a protein transport

inhibitor such as Brefeldin A or Monensin to the culture.[16]

Surface Staining: Wash the cells with staining buffer (PBS with 2% FCS). Add a cocktail of

fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

and a viability dye. Incubate for 20-30 minutes at 4°C in the dark.[17]

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend in

a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at

4°C. This step fixes the cells and creates pores in the cell membrane.

Intracellular Staining: Wash the cells with a permeabilization buffer. Add fluorescently-labeled

antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in

permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.[17]

Acquisition and Analysis: Wash the cells and resuspend in staining buffer. Acquire the data

on a flow cytometer. Analyze the data using appropriate software by first gating on live,

single lymphocytes, then on CD4+ T-cells, and finally quantifying the percentage of these

cells that are positive for IFN-γ.

Conclusion
The immunodominant T-cell epitopes of ESAT-6 are critical targets for the host immune

response to Mycobacterium tuberculosis. The promiscuous nature of their HLA restriction

makes them valuable components for the development of next-generation TB diagnostics and

vaccines. The detailed protocols and data presented in this guide offer a foundational resource

for researchers working to harness the potential of these powerful antigens in the fight against

tuberculosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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